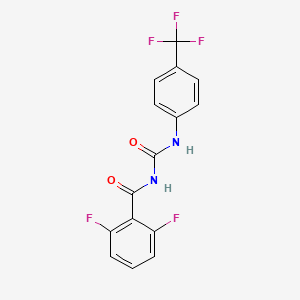
五氟化三(苯基)硼
描述
Penfluoron, also known as 氟幼脲, is an organic compound . It is a colorless and odorless liquid, insoluble in water and most organic solvents .
Synthesis Analysis
Several analytical methods have been developed to monitor the synthesis and degradation of Penfluoron, including HPLC, UV-vis spectroscopy, and electrochemical methods. HPLC is a sensitive and selective method for the quantitation of Penfluoron, and it is widely used in pharmaceutical analysis.
Molecular Structure Analysis
The molecular formula of Penfluoron is C15H9F5N2O2 . It has a single chiral center at the 6-position of the penicillanic acid, which can exist as two enantiomers.
Physical And Chemical Properties Analysis
Penfluoron is a white to pale-yellow crystalline powder, with a melting point of 202 to 207°C. It is insoluble in water, slightly soluble in ethanol and chloroform, and soluble in acetone and dimethyl sulfoxide (DMSO).
科学研究应用
Agriculture: Pest Control in Lepidopterous Pests
Penfluron is utilized as an insect growth regulator, particularly effective against lepidopterous pests. Studies have shown that when administered to larvae of species such as Euproctis icilia and Euproctis fraterna , Penfluron can significantly reduce food intake and larval growth, leading to mortality and deformity . This application is crucial for protecting crops from pest damage and ensuring agricultural productivity.
Apiculture: Impact on Bee Populations
Research has indicated that Penfluron, when applied to immature stages of bees like Apis cerana indica and Apis mellifera , exhibits toxicity . The median lethal dosage is highest for pupae, and lower for IV and III instar larvae. This highlights the importance of careful application and consideration of non-target species in pest management strategies.
Entomology: Study of Insect Development
Penfluron’s role as an insect growth regulator provides valuable insights into the developmental processes of insects. By affecting the growth and survival of specific insect larvae, researchers can better understand the mechanisms of insect development and the potential impact of chemical compounds on these processes .
Environmental Science: Ecosystem Impact Assessment
The use of Penfluron in pest control necessitates an assessment of its environmental impact. Its effects on non-target species, such as beneficial insects and pollinators, must be evaluated to ensure ecosystem balance and prevent unintended consequences .
Toxicology: Determining Safe Exposure Levels
Toxicological studies involving Penfluron help establish safe levels of exposure for both target pests and non-target organisms. Understanding the compound’s toxicity profile is essential for developing guidelines for its safe and effective use .
Integrated Pest Management (IPM)
Penfluron is an integral part of IPM strategies, offering a selective action that is safer for natural enemies and has lower mammalian toxicity. Its role in IPM highlights the shift towards more sustainable and environmentally friendly pest control methods .
安全和危害
未来方向
作用机制
Target of Action
Penfluron, also known as Penfluoron, is a chemosterilant insecticide . Its primary target is the chitin synthesis process in insects . Chitin is a crucial component of the exoskeleton of insects, and by inhibiting its synthesis, Penfluron disrupts the normal growth and development of the insects .
Mode of Action
Penfluron belongs to the Benzoylphenyl urea class of insecticides . It acts as a chitin synthesis inhibitor . When insects are exposed to Penfluron, it interferes with the normal synthesis of chitin during the molting process . This disruption leads to abnormal endocuticle deposition and cuticle formation, resulting in the death of the insect .
Biochemical Pathways
It is known that it disrupts the chitin synthesis pathway, which is essential for the growth and development of insects . The downstream effects of this disruption include abnormal development and ultimately, the death of the insect .
Result of Action
The primary result of Penfluron’s action is the death of the insect. By inhibiting chitin synthesis, Penfluron causes deformities in the insect’s exoskeleton during the molting process . These deformities prevent the insect from developing normally, leading to its death .
属性
IUPAC Name |
2,6-difluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5N2O2/c16-10-2-1-3-11(17)12(10)13(23)22-14(24)21-9-6-4-8(5-7-9)15(18,19)20/h1-7H,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMHWAHAKLCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042262 | |
| Record name | Penfluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penfluron | |
CAS RN |
35367-31-8 | |
| Record name | Penfluron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035367318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penfluron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENFLURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9940344YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



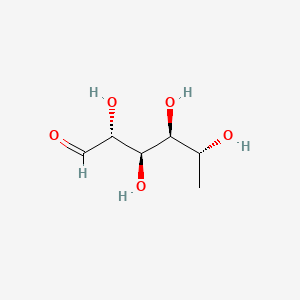
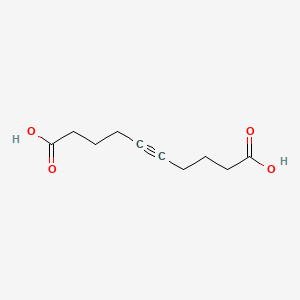
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)
![[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1209081.png)

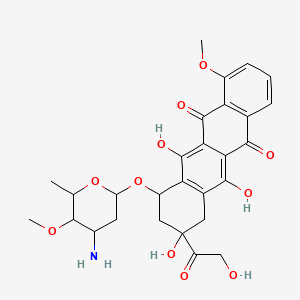



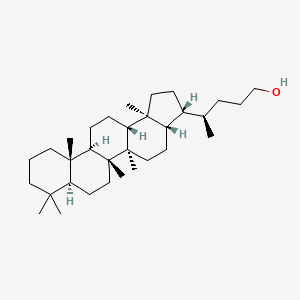

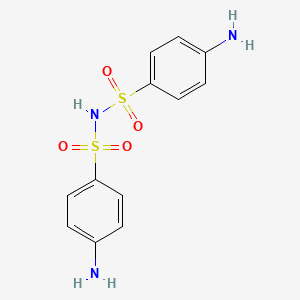

![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)